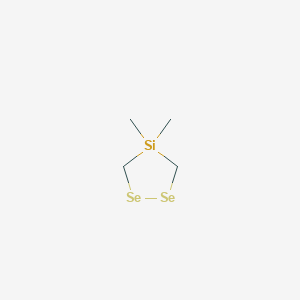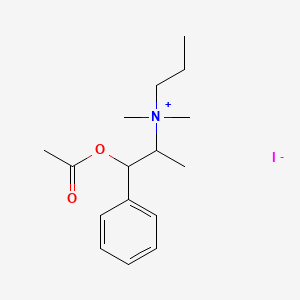![molecular formula C17H16INO3 B15173218 N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide CAS No. 918658-34-1](/img/structure/B15173218.png)
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodo-substituted aromatic ring and a benzamide moiety
Métodos De Preparación
The synthesis of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Propyl Chain: The propyl chain is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide involves its interaction with specific molecular targets. The iodo group can form halogen bonds with amino acid residues in proteins, while the benzamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide can be compared with similar compounds such as:
N-[1-(3-Bromo-4-methoxyphenyl)-2-oxopropyl]benzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
N-[1-(3-Iodo-4-hydroxyphenyl)-2-oxopropyl]benzamide: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]acetamide: The acetamide moiety can change the compound’s pharmacokinetic properties and biological activity.
Propiedades
Número CAS |
918658-34-1 |
|---|---|
Fórmula molecular |
C17H16INO3 |
Peso molecular |
409.22 g/mol |
Nombre IUPAC |
N-[1-(3-iodo-4-methoxyphenyl)-2-oxopropyl]benzamide |
InChI |
InChI=1S/C17H16INO3/c1-11(20)16(13-8-9-15(22-2)14(18)10-13)19-17(21)12-6-4-3-5-7-12/h3-10,16H,1-2H3,(H,19,21) |
Clave InChI |
BRYHZZCODWYNKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=C(C=C1)OC)I)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![N~3~-[(4-Chlorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B15173175.png)
![1-{2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B15173178.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)


![(3R,3'S,5'S)-7-chloro-N-(2,5-dimethoxyphenyl)-5-methyl-5'-(2-methylpropyl)-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173208.png)

![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
